REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][CH:3]=1.[Li+].C[Si]([N-][Si](C)(C)C)(C)C.F[C:20]1[CH:25]=[C:24]([F:26])[CH:23]=[CH:22][C:21]=1[N+:27]([O-:29])=[O:28]>C1COCC1>[F:26][C:24]1[CH:23]=[CH:22][C:21]([N+:27]([O-:29])=[O:28])=[C:20]([NH:8][C:5]2[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=2)[CH:25]=1 |f:1.2|
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Name
|
|
Quantity
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1.47 g
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Type
|
reactant
|
Smiles
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FC1=CC=C(C=C1)N
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Name
|
|
Quantity
|
20 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
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2 g
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Type
|
reactant
|
Smiles
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FC1=C(C=CC(=C1)F)[N+](=O)[O-]
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Name
|
|
Quantity
|
10 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
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-70 °C
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Type
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CUSTOM
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Details
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the mixture stirred at −70° C., under an atmosphere of nitrogen for 15 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the resultant purple solution stirred at −70° C. for 30 min
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Duration
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30 min
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Type
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CUSTOM
|
Details
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The reaction mixture was quenched with saturated aqueous NH4Cl solution
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Type
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EXTRACTION
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Details
|
extracted into EtOAc (3×50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic fractions were dried (MgSO4)
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Type
|
FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (silica gel, gradient 0-100% DCM in cyclohexane)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC(=C(C1)NC1=CC=C(C=C1)F)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.94 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 93.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |